molecular formula C13H7F5O4S B1304872 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate CAS No. 663175-94-8

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

Cat. No.: B1304872
CAS No.: 663175-94-8
M. Wt: 354.25 g/mol
InChI Key: BBTCYIYILYPZCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methoxybenzenesulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar compounds to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate include:

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and solubility properties compared to its analogs.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTCYIYILYPZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382440
Record name Pentafluorophenyl 4-methoxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663175-94-8
Record name Pentafluorophenyl 4-methoxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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